

comparative transcriptomic response to Cyproflanilide versus avermectin

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Compound of Interest

Compound Name: **Cyproflanilide**

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Comparative Transcriptomic Analysis of Cyproflanilide and Avermectin

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the transcriptomic responses induced by two distinct insecticides: **Cyproflanilide**, a novel meta-diamide insecticide, and Avermectin, a widely used macrocyclic lactone. By examining the differential gene expression and affected signaling pathways in target organisms, this document aims to provide valuable insights for research, development, and resistance management strategies. The information presented is based on peer-reviewed experimental data.

Executive Summary

Cyproflanilide and Avermectin, despite both exhibiting potent insecticidal activities, elicit distinct transcriptomic responses in target pests. A key comparative study on the fall armyworm (*Spodoptera frugiperda*) reveals that while both compounds impact neurotransmitter receptor and detoxification pathways, they regulate different sets of genes within these pathways.^{[1][2]} ^[3] **Cyproflanilide** uniquely upregulates specific cytochrome P450 genes not affected by Avermectin.^{[1][2]} Furthermore, a potential for cross-resistance between the two compounds has been linked to a gene aggregation region for insect cuticle proteins. Understanding these differences at the molecular level is crucial for the effective and sustainable use of these insecticides.

Data Presentation: Comparative Transcriptomic Response

The following tables summarize the quantitative data from transcriptomic studies on the effects of **Cyproflanilide** and Avermectin on various insect species.

Table 1: Differentially Expressed Genes (DEGs) in *Spodoptera frugiperda* larvae (24h exposure)

Insecticide	Treatment Concentration	Total DEGs	Upregulated DEGs	Downregulated DEGs
Cyproflanilide	LC50	Not specified	Not specified	Not specified
Avermectin	LC50	2,411	Not specified	Not specified

Table 2: DEGs in *Chilo suppressalis* larvae in response to **Cyproflanilide**

Insecticide	Treatment Concentration	Total DEGs	Upregulated DEGs	Downregulated DEGs
Cyproflanilide	LD30	788	483	305

Table 3: DEGs in *Caenorhabditis elegans* adults in response to Ivermectin (a type of Avermectin)

Insecticide	Treatment Concentration	Total DEGs	Upregulated DEGs	Downregulated DEGs
Ivermectin	10-7 M	582	Not specified	Not specified
Ivermectin	10-8 M	8	Not specified	Not specified

Key Gene Regulation and Pathway Analysis

Cyproflanilide:

- Primary Target: **Cyproflanilide** is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as a GABA-gated chloride channel allosteric modulator.
- GABA Receptor Subunits: In *S. frugiperda*, several subunits of the γ -aminobutyric acid receptor (GABAR) were significantly upregulated at the transcriptional level under **Cyproflanilide** stress, suggesting a direct impact on its target site.
- Detoxification Pathways: 131 DEGs associated with detoxification metabolism were identified in *S. frugiperda* treated with **Cyproflanilide**. Notably, four specific P450 genes were significantly upregulated by **Cyproflanilide** but not by Avermectin or 23 other pesticides. In *C. suppressalis*, 28 detoxification-related genes were differentially expressed, including those encoding for glutathione S-transferases, glucosyltransferases, cytochrome oxidoreductases, carboxylesterases, and ATP-binding cassette (ABC) transporters. The P450 genes CYP4G90 and CYP4AU10 were shown to be involved in the metabolic detoxification of **Cyproflanilide** in this species.
- Cuticle Proteins: A gene aggregation region for insect cuticle proteins on the 18th chromosome of *S. frugiperda* is thought to be related to cross-resistance between **Cyproflanilide** and Avermectin.

Avermectin:

- Primary Target: Avermectins are macrocyclic lactones that act on glutamate-gated chloride channels (GluCl_s) in nerve and muscle cells of invertebrates, leading to paralysis and death.
- Detoxification Pathways: In *S. frugiperda*, Avermectin exposure led to the differential expression of genes in the P450 superfamily and those encoding cuticle proteins.
- Neuronal Plasticity and Chloride Homeostasis: In the parasitic nematode *Haemonchus contortus*, resistance to ivermectin has been associated with the constitutive upregulation of a putative pharyngeal-expressed transcription factor, cky-1. After ivermectin selection, differential expression of genes involved in neuronal function and chloride homeostasis was observed, indicating an adaptive response to the drug-induced hyperpolarisation of neuromuscular cells.

- ABC Transporters: In *Spodoptera exigua*, ABC transporters were identified as an important gene family involved in the response to emamectin benzoate (an avermectin derivative).

Experimental Protocols

1. Comparative Transcriptomic Analysis in *Spodoptera frugiperda*

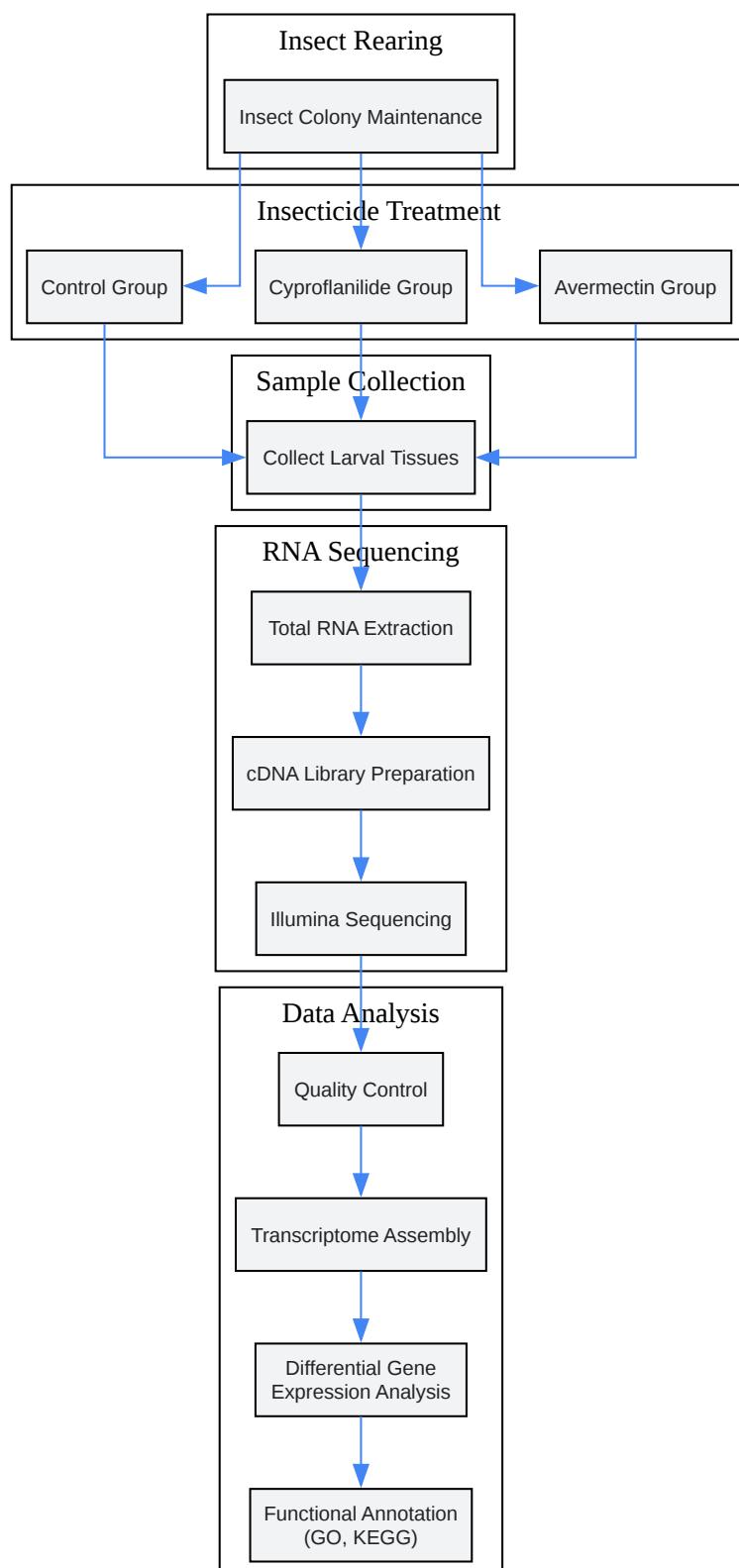
- Insect Rearing: Fall armyworm (*S. frugiperda*) larvae were reared on an artificial diet in a controlled environment.
- Insecticide Treatment: Third-instar larvae were treated with LC50 concentrations of **Cyproflanilide** and Avermectin for 24 hours. Control groups were also maintained.
- Sample Collection: Whole body larval samples were collected for transcriptomic analysis.
- RNA Extraction and Sequencing: Total RNA was extracted, and cDNA libraries were prepared. The libraries were then sequenced using an Illumina platform.
- Data Analysis: Raw reads were filtered to obtain high-quality reads. These reads were then assembled into unigenes. Differential gene expression analysis was performed to identify DEGs between the treatment and control groups. Functional annotation and pathway analysis of the DEGs were conducted using databases such as GO and KEGG.

2. Transcriptomic Analysis in *Chilo suppressalis*

- Insect Rearing and Treatment: *Chilo suppressalis* larvae were treated with an LD30 dose of **Cyproflanilide**.
- RNA Sequencing and Analysis: Transcriptome profiling was performed on treated and control larvae to identify DEGs. A log₂ fold change cutoff of ≥ 1 and ≤ -1 , and a corrected p-value of < 0.05 were used to identify DEGs.
- Gene Knockdown: RNA interference (RNAi) was used to knock down the expression of specific detoxification genes (CYP4G90 and CYP4AU10) to validate their role in **Cyproflanilide** metabolism.

Visualizations

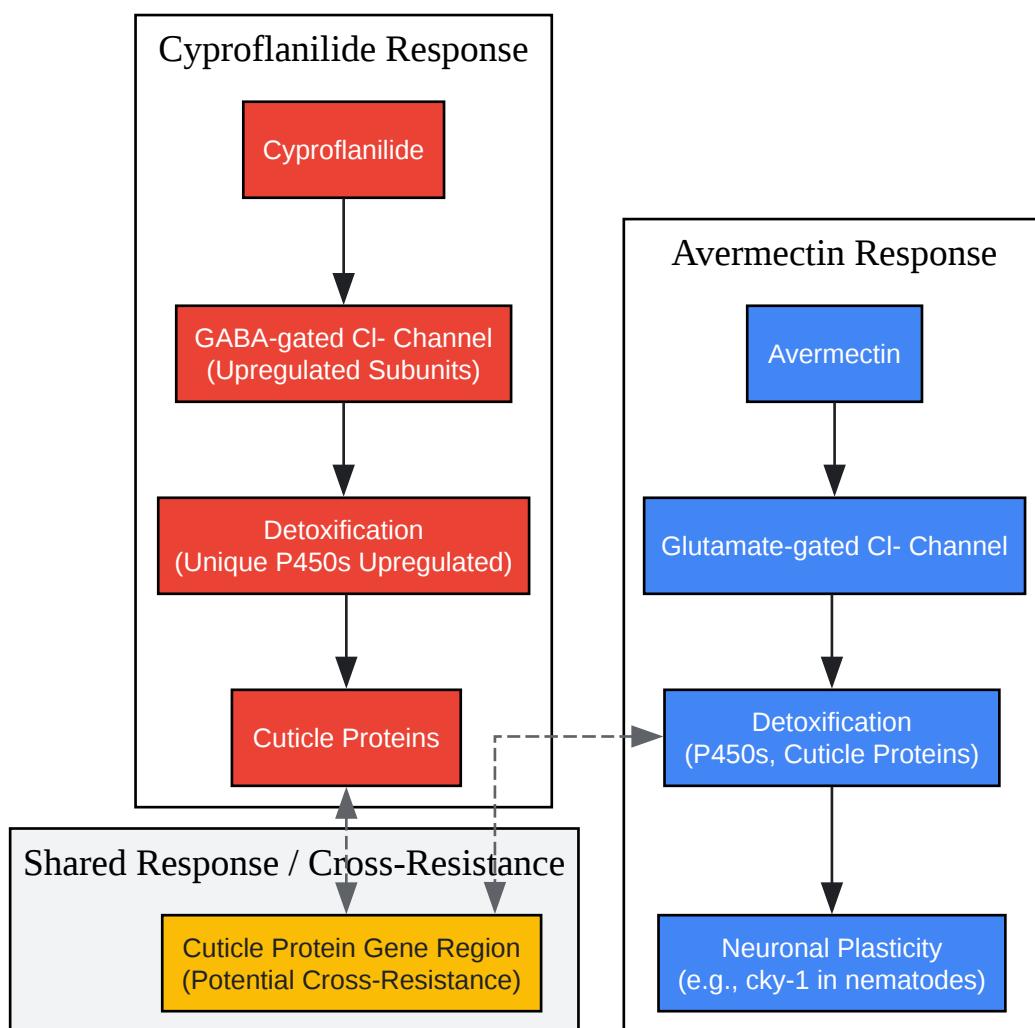
Experimental Workflow



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Caption: Experimental workflow for comparative transcriptomic analysis.

Signaling Pathway Comparison



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Caption: Simplified signaling pathway comparison.

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References

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- 3. researchgate.net [researchgate.net]
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